

Naphthol AS-MX Phosphate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Naphthol AS-MX phosphate	
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This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Naphthol AS-MX phosphate**, a key substrate in enzyme histochemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics and provides protocols for its use in detecting phosphatase activity.

Core Chemical Properties

Naphthol AS-MX phosphate is a widely utilized chromogenic substrate for both alkaline and acid phosphatases.[1] Its utility lies in the enzymatic cleavage of the phosphate group, which yields an insoluble naphthol derivative. This product then reacts with a diazonium salt to produce a distinctly colored azo dye at the site of enzyme activity.[1] The compound is commercially available in both its free acid form and as a more stable disodium salt.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Naphthol AS-MX phosphate** and its disodium salt.



Property	Naphthol AS-MX Phosphate	Naphthol AS-MX Phosphate Disodium Salt
Molecular Formula	C19H18NO5P[2]	C19H16NNa2O5P
Molecular Weight	371.32 g/mol [2]	415.29 g/mol
CAS Number	1596-56-1[2]	96189-12-7
Appearance	Light yellow powder[1]	Powder
Solubility	Soluble in ethanol (50 mg/mL) and dioxane.[2][3]	Soluble in water (100 mg/mL).
Storage Temperature	-20°C[2]	-20°C
Purity	≥99% (HPLC)[2]	≥98% (HPLC)

Chemical Structure

The structural formula of **Naphthol AS-MX phosphate** is characterized by a naphthol core linked to a phosphate group and an N-aryl-substituted carboxamide. The precise arrangement of these functional groups is critical for its function as a phosphatase substrate.

Chemical Identifiers:

- SMILES (Free Acid):Cc1ccc(NC(=O)c2cc3cccc3cc2OP(O)(O)=O)c(C)c1[2]
- InChI (Free Acid):1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24)[2]
- SMILES (Disodium Salt):[Na+].[Na+].Cc1ccc(NC(=O)c2cc3cccc3cc2OP([O-]) ([O-])=O)c(C)c1
- InChI (Disodium Salt):1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2

Experimental Applications and Protocols



Naphthol AS-MX phosphate is a cornerstone substrate for the histochemical demonstration of leukocyte alkaline phosphatase (LAP) activity, as outlined in established procedures such as Sigma-Aldrich's Alkaline Phosphatase Procedure No. 85. It has also been successfully employed as a substrate for alkaline phosphatase in studies involving human osteoblasts and mouse embryonic stem cells.[2][3][4][5]

General Experimental Protocol for Alkaline Phosphatase Staining

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity using **Naphthol AS-MX phosphate**.

Materials:

- Fixed biological specimens (e.g., blood smears, tissue sections)
- Naphthol AS-MX Phosphate Alkaline Solution (e.g., 0.25% w/v, buffered at pH 8.6)[6]
- A diazonium salt (e.g., Fast Blue RR Salt or Fast Violet B Salt)[6]
- Distilled or deionized water
- Mayer's Hematoxylin solution for counterstaining[6]
- Aqueous mounting medium

Procedure:

- Fixation: Gently fix blood or bone marrow films to slides.
- Substrate Preparation: Prepare the incubation solution by dissolving the diazonium salt in distilled water, and then add the Naphthol AS-MX Phosphate Alkaline Solution. Mix thoroughly.[6]
- Incubation: Immerse the fixed slides in the freshly prepared alkaline-dye mixture and incubate for 30 minutes at 18–26°C, protected from direct light.[6]
- Rinsing: After incubation, rinse the slides thoroughly with deionized water for 2 minutes.

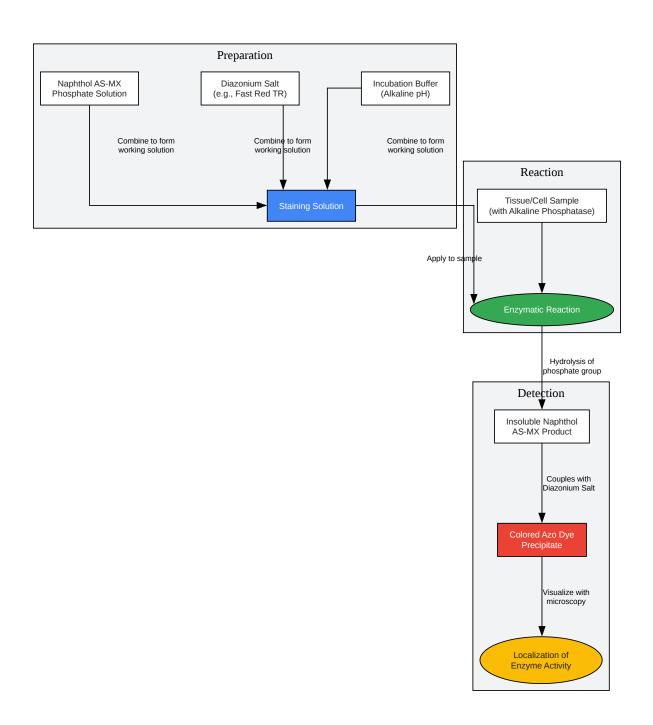


- Counterstaining: Place the slides in Mayer's Hematoxylin Solution for 10 minutes to stain the cell nuclei.[6]
- Final Rinse: Rinse the slides again with water.
- Microscopy: Evaluate the slides microscopically. Sites of phosphatase activity will appear as colored granules.[6] If coverslipping is necessary, use an aqueous mounting medium.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical relationships in the application of **Naphthol AS-MX phosphate** for enzyme detection.





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Caption: Experimental workflow for enzyme detection.



Stability and Reactivity

Naphthol AS-MX phosphate is stable under recommended storage conditions.[7] It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[7]

In conclusion, **Naphthol AS-MX phosphate** remains an invaluable tool for researchers in various fields due to its reliability and the clear, localized results it provides in the detection of phosphatase enzymes. This guide serves as a foundational resource for its effective application in the laboratory.

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